6-(naphthalen-2-yl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
Description
6-(Naphthalen-2-yl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a naphthalene substituent at position 6 and a thiomorpholine-containing ethyl oxo group at position 2.
Properties
IUPAC Name |
6-naphthalen-2-yl-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-19-8-7-18(17-6-5-15-3-1-2-4-16(15)13-17)21-23(19)14-20(25)22-9-11-26-12-10-22/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIXEJSBYLFQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Naphthalen-2-yl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, anti-inflammatory properties, and other pharmacological activities supported by diverse research findings.
Chemical Structure
The compound features a pyridazinone core with a naphthalene moiety and a thiomorpholine substituent, which may contribute to its biological properties. Its structural formula is represented as follows:
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of various derivatives related to pyridazinones, including this compound. In vitro assays demonstrated that this compound exhibits significant inhibition of cancer cell proliferation. For instance, it was tested against several cancer cell lines, revealing IC50 values that indicate potent antiproliferative effects comparable to established chemotherapeutic agents .
Table 1: Antiproliferative Activity Data
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. In a study examining the inhibition of pro-inflammatory cytokines and enzymes, it was found that the compound significantly reduced the levels of nitric oxide and TNF-alpha in activated macrophages. This suggests a mechanism involving the modulation of inflammatory pathways, which could be beneficial for treating inflammatory diseases .
Table 2: Anti-inflammatory Activity Data
The proposed mechanism of action for the biological activities of this compound involves interaction with specific molecular targets. Molecular docking studies suggest that it binds effectively to COX enzymes, inhibiting their activity and thus reducing inflammation . Additionally, its structural features may facilitate interactions with various cellular receptors involved in cell proliferation and survival pathways.
Case Studies
Several case studies have highlighted the clinical relevance of compounds similar to this compound:
- Case Study on Lung Cancer : A study involving A549 cells treated with the compound showed a significant decrease in cell viability and induction of apoptosis, indicating its potential as an anticancer agent.
- Case Study on Inflammatory Disorders : In vivo models demonstrated that administration of the compound led to reduced edema in carrageenan-induced paw edema tests, supporting its anti-inflammatory claims.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridazinone derivatives, including the focus compound. For instance, the synthesis and evaluation of various pyridazinones indicated significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a study involving synthesized pyridazinones, compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited moderate to high inhibitory effects, suggesting that modifications to the naphthalene and thiomorpholine moieties could enhance antibacterial efficacy .
Anticancer Potential
Pyridazinones have been explored for their anticancer properties due to their ability to inhibit various cancer cell lines. The compound has been implicated in studies focusing on antiproliferative activities.
Case Study: Antiproliferative Effects
A synthesis of novel pyridazinone derivatives demonstrated promising antiproliferative effects against lung and colon cancer cell lines. In vitro assays revealed that modifications to the naphthalene structure significantly influenced the cytotoxicity profiles, indicating a potential pathway for developing new cancer therapeutics .
COX-2 Inhibitory Activity
The compound's structural similarity to known COX-2 inhibitors positions it as a candidate for anti-inflammatory drug development.
Case Study: In Silico and In Vitro Studies
Molecular docking studies have shown that derivatives of pyridazinones can effectively bind to the COX-2 enzyme, with some exhibiting better binding affinities than traditional NSAIDs like indomethacin. This suggests that further exploration of this compound could lead to the development of novel anti-inflammatory agents .
Synthesis and Modification
The synthetic routes leading to 6-(naphthalen-2-yl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one often involve multicomponent reactions that yield various derivatives with enhanced biological properties.
| Synthetic Method | Yield (%) | Biological Activity |
|---|---|---|
| Multicomponent reaction with thiomorpholine | 81% | Antimicrobial |
| Reaction with hydrazine derivatives | 75% | Anticancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Structural Analogues and Substituent Effects
Pyridazinone derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Comparison of Pyridazinone Derivatives
Key Structural Differentiators
Naphthalene vs. Phenyl/Chlorophenyl : The naphthalene group in the target compound provides a larger aromatic surface area compared to phenyl or halogenated phenyl groups in analogs. This may enhance binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors) .
Thiomorpholine vs. Morpholine : Replacing oxygen with sulfur in the morpholine ring increases lipophilicity (logP) and may improve membrane permeability. Thiomorpholine derivatives are less common but explored for targeted protein interactions .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves sequential steps: (i) formation of the pyridazinone core, (ii) introduction of the naphthalene group via nucleophilic substitution or coupling reactions, and (iii) incorporation of the thiomorpholine-oxoethyl moiety. Key considerations:
- Solvent selection: Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) enhance reaction efficiency .
- Catalysts: Lewis acids (e.g., ZnCl₂) may stabilize intermediates during thiomorpholine coupling .
- Temperature control: Maintain 60–80°C for condensation steps to avoid side reactions .
- Purity: Column chromatography with silica gel (eluent: ethyl acetate/hexane) is effective for isolating the final product .
Basic: Which spectroscopic and computational methods are critical for structural elucidation?
Answer:
- NMR (¹H/¹³C): Assign aromatic protons (naphthalene δ 7.4–8.2 ppm) and thiomorpholine methylene signals (δ 2.8–3.5 ppm) .
- HRMS: Confirm molecular ion [M+H]⁺ at m/z 395.14 (calculated for C₂₂H₂₂N₃O₂S) .
- X-ray crystallography: Resolve conformational details (e.g., planarity of the pyridazinone ring) using datasets collected at 294 K .
- DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the thiomorpholine moiety’s role in biological activity?
Answer:
- Analog synthesis: Replace thiomorpholine with morpholine or piperazine to assess sulfur’s contribution to target binding .
- Biological assays: Test analogs against kinase targets (e.g., PI3K or EGFR) using enzymatic inhibition assays .
- Data analysis: Compare IC₅₀ values and ligand efficiency metrics (e.g., LipE) to quantify sulfur’s impact .
- Structural analogs (Table 1):
| Analog Structure | Key Modification | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Morpholine variant | Oxygen instead of sulfur | 12.3 | |
| Piperazine variant | Nitrogen substitution | 8.7 |
Advanced: How to address contradictions in reported cytotoxicity data across cell lines?
Answer:
- Assay standardization: Use identical cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hrs) .
- Solubility checks: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference .
- Mechanistic studies: Perform flow cytometry (apoptosis) and Western blotting (caspase-3 activation) to confirm mode of action .
- Control compounds: Include doxorubicin or staurosporine as positive controls for cross-validation .
Advanced: What in vivo experimental designs are recommended to assess pharmacokinetic (PK) properties?
Answer:
- Dosing regimen: Administer 10 mg/kg (IV or oral) in Sprague-Dawley rats (n=6/group) .
- Sampling: Collect plasma at 0.5, 2, 6, 12, and 24 hrs post-dose for LC-MS/MS analysis .
- PK parameters: Calculate AUC₀–24, Cₘₐₓ, and half-life (t₁/₂) using non-compartmental modeling .
- Tissue distribution: Quantify compound levels in liver, kidneys, and brain to assess permeability .
Advanced: How can computational modeling predict off-target interactions?
Answer:
- Molecular docking: Use AutoDock Vina to screen against the PDB database (e.g., CYP3A4, hERG) .
- MD simulations: Run 100-ns trajectories in GROMACS to evaluate binding stability .
- Pharmacophore mapping: Identify shared features (e.g., hydrogen bond donors) with known toxicophores .
- Validation: Compare predictions with in vitro cytochrome P450 inhibition assays .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
